molecular formula C21H29ClN2 B065258 1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE CAS No. 173035-10-4

1,3-BIS(2,4,6-TRIMETHYLPHENYL)-IMIDAZOLIDINIUM-CHLORIDE

Cat. No. B065258
Key on ui cas rn: 173035-10-4
M. Wt: 344.9 g/mol
InChI Key: HOOKQVAAJVEFHV-UHFFFAOYSA-N
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Patent
US08703965B2

Procedure details

According to method B1, dichloroethane (1.36 mL) was added to a schlenk flask charged with N,N′-dimesitylformamidine (0.5 g, 1.78 mmol). The tube was evacuated until solvent began to bubble and then sealed and heated with stirring to 120° C. for 24 hours. The reaction mixture was then cooled, added to toluene (40 mL) and then brought to reflux. While still hot, the precipitate was collected by vacuum filtration, washed with toluene (5 mL) and dried in vacuo to afford 1,3-dimesitylimidazolinium chloride (0.3 g, 49%) as a light peach powder.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2](Cl)[CH3:3].[C:5]1([CH3:25])[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[NH:13][CH:14]=[N:15][C:16]1[C:21]([CH3:22])=[CH:20][C:19]([CH3:23])=[CH:18][C:17]=1[CH3:24]>>[Cl-:1].[C:21]1([CH3:22])[CH:20]=[C:19]([CH3:23])[CH:18]=[C:17]([CH3:24])[C:16]=1[NH+:15]1[CH2:3][CH2:2][N:13]([C:6]2[C:7]([CH3:12])=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=2[CH3:25])[CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.36 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)NC=NC1=C(C=C(C=C1C)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring to 120° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a schlenk flask
CUSTOM
Type
CUSTOM
Details
The tube was evacuated until solvent
CUSTOM
Type
CUSTOM
Details
to bubble
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
added to toluene (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
While still hot, the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with toluene (5 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Cl-].C1(=C(C(=CC(=C1)C)C)[NH+]1CN(CC1)C1=C(C=C(C=C1C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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